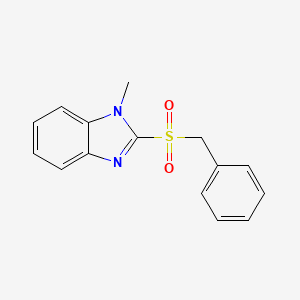![molecular formula C13H23NO3 B5653124 [3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid](/img/structure/B5653124.png)
[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multistep chemical reactions, including esterification, alkylation, and cyclization processes. For instance, the methyl ester of a hydroxy acid in the piperidine series has been prepared through conversion processes that involve the synthesis of substituted pyridines from piperidine derivatives (Prostakov et al., 1970). Additionally, methodologies like microwave-assisted synthesis have been reported to be efficient for creating substituted 3-phenylpropionic acids, indicating a potential route for the synthesis of similar piperidine-acetic acid derivatives (Sharma et al., 2003).
Molecular Structure AnalysisThe molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and reactivity. X-ray diffraction analysis has been utilized to determine the molecular and crystal structures of various piperidine derivatives, revealing the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing in crystals (Kuleshova & Khrustalev, 2000). Such structural analyses are fundamental for the development and optimization of synthesis routes for specific derivatives, including "[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid."
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including esterification, amidation, and nucleophilic substitution, which are critical for modifying their chemical properties and functionalities. The reactivity of these compounds towards different reagents can lead to the formation of complex structures with diverse chemical properties. For example, the aminomethylation of hydroxypyridines has been investigated, showing that it is directed primarily to specific positions on the pyridine ring, leading to acetoxy and bromomethyl derivatives with unique reactivity profiles (Smirnov et al., 2005).
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2)4-6-13(10-15)5-3-7-14(9-13)8-12(16)17/h4,15H,3,5-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZISPTGCJZSZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC(=O)O)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5653044.png)
![ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5653062.png)
![3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione](/img/structure/B5653066.png)
![N,N-dimethyl-N'-{[1-(3-thienylmethyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5653073.png)
![1-ethyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5653084.png)

![5-[(cyclopentylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5653102.png)
![5-[2-methyl-5-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653118.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5653122.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5653125.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(5-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5653135.png)

![[(3aS*,9bS*)-2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5653150.png)